molecular formula C17H14FN3O B6347173 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354940-42-3

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347173
CAS No.: 1354940-42-3
M. Wt: 295.31 g/mol
InChI Key: SZPDEKUAPZDQET-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal and agricultural chemistry. This aminopyrimidine derivative features a core pyrimidine ring, a structure that is a prevalent pharmacophore in active compounds, substituted with fluorophenyl and methoxyphenyl groups. These substituents are known to influence the molecule's electronic properties, lipophilicity, and overall bioactivity, making it a valuable scaffold for developing new therapeutic and agrochemical agents . Preliminary research on structurally similar aminopyrimidines indicates potential for promising fungicidal activity. Studies have shown that certain 4-phenyl-6-(trifluoromethyl)-2-aminopyrimidine analogues exhibit excellent efficacy against plant pathogenic fungi such as Botrytis cinerea , with compounds featuring an ortho-fluorine atom on the phenyl ring demonstrating particularly high activity . This suggests that the specific stereoelectronic properties of your compound of interest may be favorable for similar applications. Furthermore, related pyrimidine-2-amine derivatives have displayed notable antibacterial properties against various bacterial strains, including Vibrio cholerae and Staphylococcus aureus . The mechanism of action for this class of compounds, while not fully elucidated for this specific molecule, may differ from that of established anilinopyrimidine fungicides, potentially offering a route to manage resistant fungal strains . Product Use Statement: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions. Available safety data for similar compounds indicate potential hazards, including toxicity if swallowed and skin/eye irritation .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPDEKUAPZDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, the compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Planarity and Stacking: The fluorophenyl analog 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine forms planar dimers via N–H···N hydrogen bonds and π-π stacking (inter-ring distance: 3.489 Å) .
  • Polymorphism and Hydrogen Bonding: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine exhibit conformational flexibility, with intramolecular hydrogen bonds stabilizing six-membered rings . The 2-methoxyphenyl group’s steric bulk could limit such interactions compared to smaller EDGs.

Quantum Chemical Analysis

Hydrogen bonding (HB) sites in fluorophenyl derivatives (e.g., DP-1: 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) were analyzed using HF and B3PW91 methods, revealing strong HB donor/acceptor sites at pyrimidine N atoms and amino groups .

Data Tables

Table 1: Key Pyrimidine Derivatives and Their Properties

Compound Name R4 R6 Biological Activity Key Finding Reference
4-(4-Fluorophenyl)-6-(2-methoxyphenyl)... 4-Fluorophenyl 2-Methoxyphenyl Antitrypanosomal (IC50 = 0.38 μM) Optimized substitution for trypanosomal targets
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)... 4-Fluorophenyl 4-Morpholinophenyl Antibacterial (S. aureus) EWGs enhance Gram-positive activity
DP-1 (4-(4-Fluorophenyl)-6-(furan-2-yl)... 4-Fluorophenyl Furan-2-yl Hydrogen bonding analysis Planar structure with π-π stacking
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)... 2-Methoxyphenyl Pyridin-3-yl Antitrypanosomal (IC50 = 8.7–24.2 μM) Lower potency vs. target compound
4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)... 3,5-Dimethoxyphenyl 2-Methoxyphenyl Crystallographic study Enhanced EDG effects alter electronic profile

Table 2: Substituent Effects on Activity

Substituent Type Position Example Compound Activity Trend
Electron-Withdrawing (F, Cl) Para 4-(4-Fluorophenyl)-6-aryl... Antibacterial ↑, Antitrypanosomal ↓
Electron-Donating (OCH3) Ortho Target compound Antitrypanosomal ↑, Antibacterial ↓
Hybrid (F + OCH3) Para + Ortho 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)... Synergistic antitrypanosomal effect

Biological Activity

The compound 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H14FN3OC_{15}H_{14}FN_3O with a molecular weight of approximately 273.29 g/mol. The compound can be synthesized through various methods involving the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including gastric adenocarcinoma (AGS) and HeLa cells. The results indicate significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
AGS53.02Induces apoptosis and inhibits cell proliferation
HeLa45.67Disrupts cell cycle progression
K562 (leukemia)48.90Promotes DNA damage and oxidative stress

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated an increase in apoptotic cells following treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL) Mechanism of Action
Enterococcus faecalis16Inhibits cell wall synthesis
Staphylococcus aureus32Disrupts membrane integrity

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on the AGS cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
  • Antimicrobial Efficacy : In vitro tests against E. faecalis showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential use in treating biofilm-associated infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Q. Example Protocol

StepConditionsYield (%)
CyclizationEthanol, LiOH, 5 h reflux65–70
PurificationEtOAc:Pet. ether (2:8)90+ purity

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Detects NH₂ (3434 cm⁻¹), C=N (1624 cm⁻¹), and aryl C-F (1226 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include NH₂ protons (δ 5.29 ppm, singlet), aromatic protons (δ 7.30–8.03 ppm), and methoxy groups (δ 3.87 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 350.1 [M+H]⁺) .
    For ambiguous signals (e.g., overlapping H-5 protons), use 2D NMR (COSY, HSQC) to resolve assignments .

How can X-ray crystallography using SHELX software determine the molecular structure and conformation of this compound?

Advanced
SHELX programs (SHELXD for solution, SHELXL for refinement) analyze single-crystal X-ray data. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Direct methods locate heavy atoms; Fourier maps position light atoms.
  • Refinement : Anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions) refine the model. Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) reveal conformational flexibility .

How can researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Contradiction Example : Overlapping aromatic signals in ¹H NMR.
  • Resolution :
    • Use DEPT-135 or HSQC to distinguish CH/CH₂/CH₃ groups.
    • Compare experimental 13C NMR shifts (e.g., δ 163.8 ppm for C-2) with DFT-calculated values .
    • Validate via X-ray crystallography to confirm substituent positions .

What computational methods predict hydrogen bonding interactions and electronic properties of this compound?

Q. Advanced

  • Quantum Chemistry : At the B3PW91/6-311+G(d,p) level, calculate H-bond donor/acceptor sites (e.g., NH₂ and fluorophenyl groups).
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions.
  • NBO Analysis : Quantifies hyperconjugation (e.g., σ(C–F)→σ*(C–N)) influencing stability .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Advanced

  • Analog Synthesis : Replace 4-fluorophenyl with 4-chloro/bromo or 2-methoxyphenyl with 4-trifluoromethyl groups .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) via fluorescence polarization.
    • Antimicrobial Activity : Use MIC assays (e.g., 5b derivative: MIC = 8 µg/mL against S. aureus) .
  • Data Correlation : Plot substituent electronegativity vs. activity to identify pharmacophores .

What in vitro and in vivo models are suitable for assessing pharmacological potential?

Q. Advanced

  • In Vitro :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 123.33 µM for pancreatic adenocarcinoma) .
    • Target Binding : Surface plasmon resonance (SPR) for receptor affinity (e.g., HMRGX1 receptor modulation) .
  • In Vivo :
    • Ehrlich Ascites Carcinoma (EAC) Model : Evaluate tumor volume reduction and survival rates .

How are polymorphic forms of pyrimidin-2-amine derivatives analyzed via crystallography?

Q. Advanced

  • Polymorph Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile).
  • Diffraction Analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. P-1) and H-bond networks.
  • Thermal Analysis : DSC/TGA identifies stability differences (e.g., melting points: Form I = 144°C, Form II = 138°C) .

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